7-Methylpyrido[2,3-D]pyrimidine-2,4-diol
Overview
Description
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol It is known for its unique structure, which consists of a pyrido[2,3-D]pyrimidine core with a methyl group at the 7th position and hydroxyl groups at the 2nd and 4th positions
Mechanism of Action
Target of Action
The primary targets of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, growth, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This leads to a decrease in cell proliferation and growth, and an increase in cell death, particularly in cancer cells .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the activity of its targets, it disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
It is known that the compound has high gi absorption . Its degree of lipophilicity allows it to diffuse easily into cells , suggesting good bioavailability.
Result of Action
The result of the action of this compound is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . This is due to the disruption of the signaling pathways involved in cell growth and survival.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature
Biochemical Analysis
Biochemical Properties
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction inhibits the enzyme’s activity, leading to a decrease in the synthesis of tetrahydrofolate, a cofactor necessary for DNA synthesis and repair . Additionally, this compound has been shown to interact with tyrosine kinases, which are involved in cell signaling pathways that regulate cell division and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts DNA synthesis and repair, ultimately causing cell death. Additionally, this compound can inhibit tyrosine kinases by binding to their ATP-binding sites, preventing their activation and subsequent signaling . This inhibition affects various downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can influence its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization can affect the compound’s activity and function, as well as its overall therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization can enhance the compound’s efficacy by concentrating its activity in specific cellular compartments, thereby increasing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-D]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
7-Methylpyrido[2,3-D]pyrimidine-2,4-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly due to its ability to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells.
Materials Science: Its unique structure and reactivity make it a candidate for developing new materials with specific properties, such as electronic or photonic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-D]pyrimidine: The parent compound without the methyl and hydroxyl groups.
6-Aminopyrimidine: A precursor in the synthesis of 7-Methylpyrido[2,3-D]pyrimidine-2,4-diol.
Quinazoline: Another heterocyclic compound with similar biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7th position and hydroxyl groups at the 2nd and 4th positions enhances its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)10-8(13)11-7(5)12/h2-3H,1H3,(H2,9,10,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMFMRMWLWUMDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631537 | |
Record name | 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-35-1 | |
Record name | 7-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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